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molecular formula C11H14INO B8301861 N-Ethyl-2-(4-iodo-phenyl)-propionamide

N-Ethyl-2-(4-iodo-phenyl)-propionamide

Cat. No. B8301861
M. Wt: 303.14 g/mol
InChI Key: JSTLTFLSMODSCG-UHFFFAOYSA-N
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Patent
US08877754B2

Procedure details

1.97 g (7.14 mmol) 2-(4-Iodo-phenyl)-propionic acid (111.1) and 1.25 mL (7.14 mmol) DIPEA are added to 582 mg (7.14 mmol) ethylamine hydrochlorid in 70 mL DCM. 1.64 g (8.57 mmol) N-(3-Dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride and 194 mg (1.43 mmol) 1-hydroxy-7-azabenotriazole are added at 0° C. Subsequently, cooling is removed and the mixture is stirred for 20 h at rt. After that time, the mixture is washed with water and brine, dried over sodium sulphate and the solvent is evaporated. The residue is purified by column chromatography (silicia gel; heptane:EtOAc 50:50).
Quantity
1.97 g
Type
reactant
Reaction Step One
Name
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
582 mg
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:12])[C:9]([OH:11])=O)=[CH:4][CH:3]=1.[CH3:13][CH2:14][N:15](C(C)C)C(C)C.Cl.C(N)C.CCN=C=NCCCN(C)C.Cl>C(Cl)Cl>[CH2:14]([NH:15][C:9](=[O:11])[CH:8]([C:5]1[CH:4]=[CH:3][C:2]([I:1])=[CH:7][CH:6]=1)[CH3:12])[CH3:13] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.97 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C(C(=O)O)C
Name
Quantity
1.25 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
582 mg
Type
reactant
Smiles
Cl.C(C)N
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.64 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 20 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, cooling
CUSTOM
Type
CUSTOM
Details
is removed
WASH
Type
WASH
Details
After that time, the mixture is washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography (silicia gel; heptane:EtOAc 50:50)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
C(C)NC(C(C)C1=CC=C(C=C1)I)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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